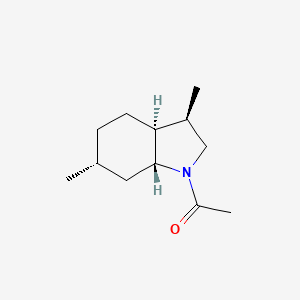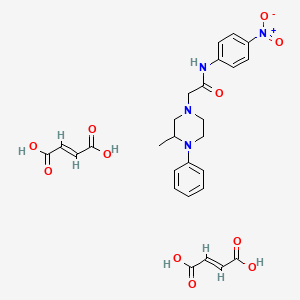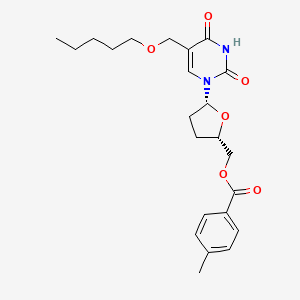
2,2'-Dithiobis(N-(2,2-dimethoxyethyl)benzamide)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-Dithiobis(N-(2,2-dimethoxyethyl)benzamide) is a chemical compound with the molecular formula C22H28N2O6S2 It is known for its unique structure, which includes two benzamide groups connected by a disulfide bond
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Dithiobis(N-(2,2-dimethoxyethyl)benzamide) typically involves the reaction of benzamide derivatives with disulfide compounds. One common method is the reaction of N-(2,2-dimethoxyethyl)benzamide with a disulfide reagent under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product.
化学反应分析
Types of Reactions
2,2’-Dithiobis(N-(2,2-dimethoxyethyl)benzamide) can undergo various types of chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The benzamide groups can participate in substitution reactions, particularly nucleophilic substitutions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Various substituted benzamides depending on the nucleophile used.
科学研究应用
2,2’-Dithiobis(N-(2,2-dimethoxyethyl)benzamide) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential as a biochemical probe due to its ability to form disulfide bonds with proteins.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of drugs targeting disulfide bonds in proteins.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2,2’-Dithiobis(N-(2,2-dimethoxyethyl)benzamide) involves its ability to interact with disulfide bonds in proteins and other biomolecules. The disulfide bond in the compound can undergo redox reactions, allowing it to form or break disulfide bonds in target molecules. This property makes it useful as a biochemical probe and in the development of therapeutic agents.
相似化合物的比较
Similar Compounds
2,2’-Dithiobis(benzamide): Similar structure but lacks the dimethoxyethyl groups.
2,2’-Dithiobis(N-methylbenzamide): Similar structure but with methyl groups instead of dimethoxyethyl groups.
2,2’-Dithiobis(benzothiazole): Contains benzothiazole rings instead of benzamide groups.
Uniqueness
2,2’-Dithiobis(N-(2,2-dimethoxyethyl)benzamide) is unique due to the presence of the dimethoxyethyl groups, which can influence its reactivity and interactions with other molecules. This structural feature may enhance its solubility and ability to penetrate biological membranes, making it a valuable compound for research and potential therapeutic applications.
属性
CAS 编号 |
78010-26-1 |
|---|---|
分子式 |
C22H28N2O6S2 |
分子量 |
480.6 g/mol |
IUPAC 名称 |
N-(2,2-dimethoxyethyl)-2-[[2-(2,2-dimethoxyethylcarbamoyl)phenyl]disulfanyl]benzamide |
InChI |
InChI=1S/C22H28N2O6S2/c1-27-19(28-2)13-23-21(25)15-9-5-7-11-17(15)31-32-18-12-8-6-10-16(18)22(26)24-14-20(29-3)30-4/h5-12,19-20H,13-14H2,1-4H3,(H,23,25)(H,24,26) |
InChI 键 |
SPFCWIAACJIFIK-UHFFFAOYSA-N |
规范 SMILES |
COC(CNC(=O)C1=CC=CC=C1SSC2=CC=CC=C2C(=O)NCC(OC)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


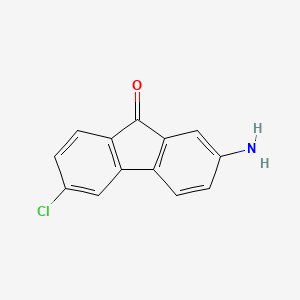

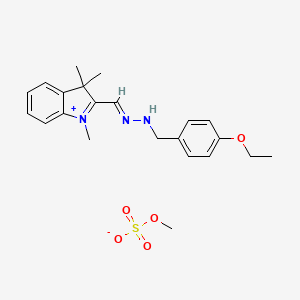
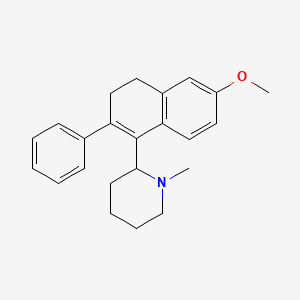
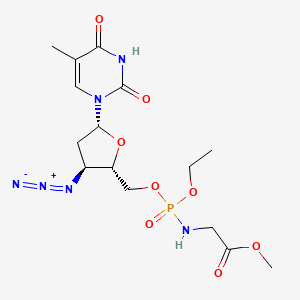




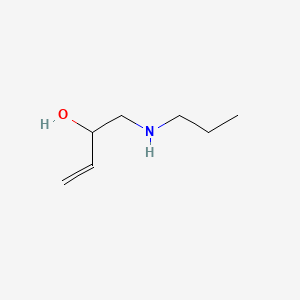
![6,6-Diethoxy-1,4-diphenyl-4,5-dihydropyrano[2,3-c]pyrazole](/img/structure/B12789779.png)
